molecular formula C12H17F2N3 B11867768 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline

Cat. No.: B11867768
M. Wt: 241.28 g/mol
InChI Key: VZXCGXMHAGXHBK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline is an organic compound with the molecular formula C12H17F2N3 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the benzene ring and a piperazine ring substituted with a 2-fluoroethyl group at the fourth position. It is used in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline typically involves the following steps:

Chemical Reactions Analysis

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. The piperazine ring contributes to the compound’s ability to cross biological membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17F2N3

Molecular Weight

241.28 g/mol

IUPAC Name

3-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]aniline

InChI

InChI=1S/C12H17F2N3/c13-3-4-16-5-7-17(8-6-16)12-2-1-10(15)9-11(12)14/h1-2,9H,3-8,15H2

InChI Key

VZXCGXMHAGXHBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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